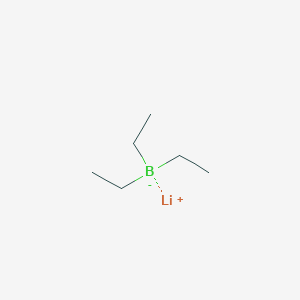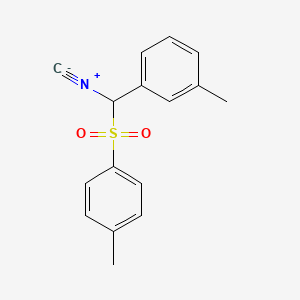
2,6-ジクロロベンジル亜鉛クロリド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,6-Dichlorobenzylzinc chloride is an organozinc compound with the molecular formula Cl₂C₆H₃CH₂ZnCl. It is commonly used in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. This compound is known for its reactivity and versatility in forming carbon-carbon bonds, making it valuable in various chemical processes.
科学的研究の応用
2,6-Dichlorobenzylzinc chloride has several scientific research applications, including:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.
Material Science: It is employed in the preparation of advanced materials with specific properties.
Medicinal Chemistry: Researchers use it to develop new drug candidates by forming carbon-carbon bonds in target molecules.
準備方法
Synthetic Routes and Reaction Conditions
2,6-Dichlorobenzylzinc chloride can be synthesized through the reaction of 2,6-dichlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF). The reaction typically involves the following steps:
- Dissolving 2,6-dichlorobenzyl chloride in THF.
- Adding zinc powder to the solution.
- Stirring the mixture at room temperature or slightly elevated temperatures until the reaction is complete.
The resulting product is a solution of 2,6-dichlorobenzylzinc chloride in THF .
Industrial Production Methods
Industrial production of 2,6-dichlorobenzylzinc chloride follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of automated reactors and precise temperature control are common practices in industrial settings to optimize the production process .
化学反応の分析
Types of Reactions
2,6-Dichlorobenzylzinc chloride undergoes various types of reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc atom is replaced by other nucleophiles.
Cross-Coupling Reactions: It is widely used in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Palladium-based catalysts are commonly used in cross-coupling reactions involving 2,6-dichlorobenzylzinc chloride.
Solvents: Tetrahydrofuran (THF) is a preferred solvent due to its ability to stabilize the organozinc compound.
Reaction Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures under an inert atmosphere to prevent oxidation.
Major Products
The major products formed from reactions involving 2,6-dichlorobenzylzinc chloride depend on the specific reaction and reagents used. In cross-coupling reactions, the primary products are often complex organic molecules with new carbon-carbon bonds .
作用機序
The mechanism of action of 2,6-dichlorobenzylzinc chloride in chemical reactions involves the transfer of the benzyl group to a target molecule. In palladium-catalyzed cross-coupling reactions, the compound undergoes oxidative addition to form a palladium complex, followed by transmetalation and reductive elimination steps to form the final product. The zinc atom plays a crucial role in stabilizing the intermediate species and facilitating the transfer of the benzyl group .
類似化合物との比較
Similar Compounds
- 2-Chlorobenzylzinc chloride
- 3-Chlorobenzylzinc chloride
- 4-Chlorobenzylzinc chloride
Comparison
2,6-Dichlorobenzylzinc chloride is unique due to the presence of two chlorine atoms on the benzyl ring, which can influence its reactivity and selectivity in chemical reactions. Compared to other benzylzinc chlorides, it may offer different steric and electronic properties, making it suitable for specific applications where other compounds may not perform as effectively .
特性
IUPAC Name |
chlorozinc(1+);1,3-dichloro-2-methanidylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5Cl2.ClH.Zn/c1-5-6(8)3-2-4-7(5)9;;/h2-4H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXXQINBXYHNHIM-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=C(C=CC=C1Cl)Cl.Cl[Zn+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5Cl3Zn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![6-Bromo-N-[3-chloro-4-[(3-fluorophenyl)methoxy]phenyl]quinazolin-4-amine](/img/structure/B1592934.png)
![4-Chloro-1H-pyrrolo[2,3-B]pyridine-3-carboxylic acid](/img/structure/B1592935.png)


![Sodium 4-(3-(4-hydroxy-3-methylphenyl)-1,1-dioxido-3H-benzo[c][1,2]oxathiol-3-yl)-2-methylphenolate](/img/structure/B1592938.png)


![1-Propanone, 1-[4-[(4-benzoylphenyl)thio]phenyl]-2-methyl-2-[(4-methylphenyl)sulfonyl]-](/img/structure/B1592945.png)



![Methyl 4-chloro-2-[methyl(phenyl)sulfamoyl]benzoate](/img/structure/B1592952.png)
